2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-isopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including an imidazo[2,1-c][1,2,4]triazine ring and an ethoxyphenyl group. These types of compounds are often found in pharmaceuticals and could potentially have interesting biological activities .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the ethoxy group might undergo reactions typical of ethers, while the imidazo[2,1-c][1,2,4]triazine ring might participate in reactions typical of heterocyclic compounds .Scientific Research Applications
Cancer Therapy: Kinase Inhibition
This compound is part of the pyrrolo[2,1-f][1,2,4]triazine class, which has been identified as a promising scaffold for kinase inhibitors in cancer therapy . Kinase inhibitors are a type of targeted therapy that specifically attacks proteins or enzymes dysregulated in cancer cells. The pyrrolo[2,1-f][1,2,4]triazine scaffold is integral to several kinase inhibitors, including notable drugs like avapritinib and remdesivir .
Antiviral Drug Development
The structural features of this compound suggest potential utility in the development of antiviral drugs. The fused heterocycle present in the compound’s structure is similar to those found in nucleoside drugs such as remdesivir, which is used to treat viral infections . This indicates that the compound could be explored for its efficacy against various viral pathogens.
Pharmaceutical Intermediates
Compounds with an ethoxyphenyl group, like the one present in this molecule, are often used as intermediates in pharmaceutical synthesis . They can be involved in the production of a wide range of drugs, serving as a crucial step in the synthesis of more complex molecules.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[8-(4-ethoxyphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4/c1-4-27-14-7-5-13(6-8-14)21-9-10-22-16(25)17(26)23(20-18(21)22)11-15(24)19-12(2)3/h5-8,12H,4,9-11H2,1-3H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHQZZIJQFMZEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-isopropylacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.